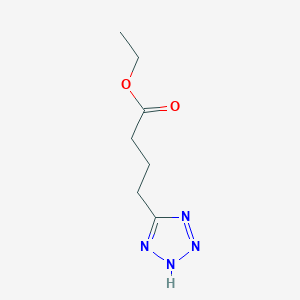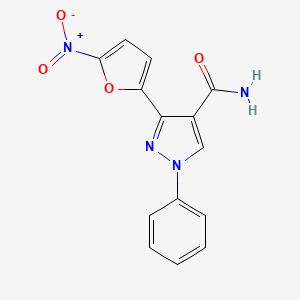![molecular formula C13H10N4O2 B8650863 2-amino-5-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Phenol](/img/structure/B8650863.png)
2-amino-5-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-5-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Phenol is a complex organic compound that features a phenol group, an amino group, and a pyridine ring connected through an oxadiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Phenol typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the oxadiazole ring through a cyclization reaction. The general synthetic route can be summarized as follows:
Formation of the Oxadiazole Ring: This step involves the reaction of a hydrazide with a nitrile to form the 1,2,4-oxadiazole ring. The reaction is typically carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Coupling with Pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative through a Suzuki-Miyaura cross-coupling reaction. This reaction requires a palladium catalyst and a base such as potassium carbonate (K2CO3).
Introduction of the Amino and Phenol Groups:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-5-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino and phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinone derivatives, while reduction of a nitro group would yield an amino derivative.
Applications De Recherche Scientifique
2-amino-5-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Phenol has several applications in scientific research:
Medicinal Chemistry: This compound can serve as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: The compound can act as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-amino-5-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Phenol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-(3-(pyridin-3-yl)-1,2,4-triazol-5-yl)phenol
- 2-Amino-5-(3-(pyridin-3-yl)-1,3,4-oxadiazol-5-yl)phenol
- 2-Amino-5-(3-(pyridin-3-yl)-1,2,3-triazol-5-yl)phenol
Uniqueness
The uniqueness of 2-amino-5-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Phenol lies in its specific structural features, such as the oxadiazole ring, which imparts distinct electronic properties. This makes it a valuable compound for various applications, particularly in the design of new materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C13H10N4O2 |
|---|---|
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
2-amino-5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phenol |
InChI |
InChI=1S/C13H10N4O2/c14-10-4-3-8(6-11(10)18)13-16-12(17-19-13)9-2-1-5-15-7-9/h1-7,18H,14H2 |
Clé InChI |
YXSHLEAJYKPOGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=NOC(=N2)C3=CC(=C(C=C3)N)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Nitro-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B8650857.png)



![N-[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]benzamide](/img/structure/B8650877.png)

